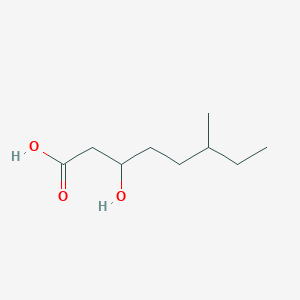

3-Hydroxy-6-methyloctanoic acid

Description

Contextualization within Advanced Lipid Biochemistry and Branched-Chain Fatty Acid Research

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their carbon chain. They are found in various organisms, including bacteria and humans, and have been identified in human breast milk, adipose tissue, and serum. mdpi.com BCFAs are known to increase the fluidity of cell membranes and are less susceptible to oxidation compared to unsaturated fatty acids. nih.gov Research into BCFAs is a growing area of interest, with studies exploring their association with obesity, inflammation, and lipid metabolism. mdpi.com

Hydroxylated fatty acids, another important class of lipids, are involved in diverse biological processes. The presence of a hydroxyl group can significantly alter the physical and chemical properties of a fatty acid, influencing its role in cellular signaling and membrane structure. The study of hydroxylated branched-chain fatty acids, such as 3-hydroxy-6-methyloctanoic acid, lies at the intersection of these two significant areas of lipid research.

Academic Significance and Unaddressed Scientific Inquiries Pertaining to Hydroxylated Branched-Chain Fatty Acids

The unique structure of hydroxylated branched-chain fatty acids (HBCFAs) makes them subjects of considerable academic interest. For instance, mycolic acids, which are complex hydroxylated and branched-chain fatty acids, are crucial components of the cell wall of Mycobacterium tuberculosis and are a target for the development of new therapeutics against tuberculosis. gerli.com

While research has shed light on the roles of some HBCFAs, many scientific questions remain. The precise biological functions of many of these complex lipids are not yet fully understood. Further investigation is needed to elucidate their metabolic pathways, their roles in disease pathogenesis, and their potential as biomarkers. For example, while some studies have identified HBCFAs in bacteria like Pseudomonas maltophilia, their exact contribution to the organism's biology is an area of ongoing research. nih.gov

Overview of Multidisciplinary Research Domains Applicable to this compound

The study of this compound and related compounds spans several scientific disciplines:

Biochemistry and Lipidology: Research in this area focuses on the identification, structure, and function of lipids. The study of this compound contributes to the broader understanding of lipid diversity and metabolism.

Microbiology: This compound has been identified as a component of the antibiotic polymyxin (B74138) B, which is produced by the bacterium Paenibacillus polymyxa. researchgate.net Understanding the biosynthesis and role of this fatty acid in such natural products is a key area of microbiological research.

Organic and Medicinal Chemistry: The synthesis of this compound and its analogs is important for creating standards for analytical studies and for exploring their potential as therapeutic agents. acs.org

Analytical Chemistry: The development of sensitive and specific methods for the detection and quantification of hydroxylated branched-chain fatty acids is crucial for advancing research in this field. Techniques like gas chromatography-mass spectrometry are essential tools. nih.gov

Human Biology and Pheromone Research: Some studies have investigated the presence of related volatile organic compounds in human sweat and their potential role in chemical communication, although this is a complex and still developing area of research. researchgate.netunive.it

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₃ | nih.gov |

| Molecular Weight | 174.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 59896-39-8 | nih.gov |

| SMILES | CCC(C)CCC(CC(=O)O)O | nih.gov |

| InChI | InChI=1S/C9H18O3/c1-3-7(2)4-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | nih.gov |

| InChIKey | CKOHYUUVZVLYIP-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-6-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-7(2)4-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOHYUUVZVLYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 3 Hydroxy 6 Methyloctanoic Acid

Elucidation of Precursor Metabolism for Branched-Chain Fatty Acid Synthesis

The initial steps in the formation of BCFAs, including 3-hydroxy-6-methyloctanoic acid, involve the catabolism of branched-chain amino acids (BCAAs) and the subsequent elongation of the resulting α-keto acids.

The catabolism of the essential amino acids valine, leucine (B10760876), and isoleucine serves as the primary source of primer molecules for BCFA synthesis. nih.govfrontiersin.orgnih.gov This process begins with the transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). frontiersin.orgplos.org Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of these BCKAs to form branched-chain acyl-CoA primers. frontiersin.orgfrontiersin.org For instance, the catabolism of valine and isoleucine produces propionyl-CoA, a key precursor for odd-chain fatty acids, while leucine catabolism yields acetyl-CoA. nih.govnih.gov

In adipocytes, it has been demonstrated that BCAAs contribute significantly to the lipogenic acetyl-CoA and propionyl-CoA pools, highlighting the direct link between amino acid breakdown and fatty acid synthesis. nih.govplos.org Studies in various organisms, including bacteria and rats, have confirmed that BCAAs are more efficient precursors for BCFA biosynthesis than their corresponding BCKAs. nih.gov The degradation of these amino acids provides the necessary carbon skeletons that are then elongated to form a diverse array of branched-chain fatty acids. scielo.org.mx

The initial catabolic steps are crucial, as the resulting acyl-CoA primers, such as isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine), are utilized by the fatty acid synthase (FAS) system to initiate the elongation process. frontiersin.org

Two primary mechanisms for the elongation of the initial branched-chain primers have been identified: a fatty acid synthase (FAS)-mediated two-carbon elongation and an α-keto acid elongation (α-KAE) pathway involving one-carbon increments. nih.gov

The FAS-mediated pathway, common in many bacteria and some plants, utilizes the standard machinery of fatty acid synthesis, where the branched-chain acyl-CoA primer is sequentially elongated by the addition of two-carbon units derived from malonyl-CoA. nih.govnih.gov

In contrast, the α-KAE pathway, observed in certain plant species like Nicotiana, involves a cyclical process where the initial α-keto acid undergoes a series of reactions analogous to the leucine biosynthesis pathway. nih.govresearchgate.net This cycle, involving enzymes such as isopropylmalate synthase (IPMS), isopropylmalate dehydratase (IPDS), and isopropylmalate dehydrogenase (IPMD), results in the addition of a single carbon to the α-keto acid chain before it is converted to an acyl-CoA and enters the fatty acid synthesis pathway. nih.gov This mechanism allows for the generation of a wider variety of branched-chain structures. researchgate.net

The selection between these two pathways appears to be species-specific and contributes to the diversity of BCFAs found in nature. nih.gov

Enzymology of this compound Biosynthesis

The enzymatic machinery responsible for constructing and modifying fatty acid chains is central to the biosynthesis of this compound. This includes the fatty acid synthase systems and the specific enzymes that introduce the hydroxyl group.

Branched-chain fatty acid synthesis is carried out by fatty acid synthase (FAS) systems, which can be broadly categorized into type I (FAS-I) and type II (FAS-II). FAS-I systems are large, multifunctional enzymes found in metazoans and fungi, while FAS-II systems, found in bacteria and plants, consist of a series of discrete, monofunctional enzymes. researchgate.netoup.com

A key enzyme in initiating branched-chain fatty acid synthesis is β-ketoacyl-ACP synthase III (FabH). frontiersin.org The substrate specificity of FabH is a critical determinant of the type of fatty acids produced. researchgate.net In many Gram-positive bacteria, FabH preferentially utilizes branched-chain acyl-CoAs as primers over the straight-chain acetyl-CoA, leading to a high proportion of BCFAs in their cell membranes. frontiersin.orgfrontiersin.orgresearchgate.net

The elongation of the fatty acid chain is then carried out by the core set of FAS enzymes, which includes β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase (KR), dehydratase (DH), and enoyl-ACP reductase (ER). researchgate.net The ketoacyl synthase (KS) domain, in particular, has been shown to dictate the substrate specificity and the rate of BCFA production in metazoan FAS. nih.govresearchgate.net

The branched-chain α-keto acid dehydrogenase (BKD) complex is another critical enzymatic component. It is a multi-subunit complex responsible for converting the α-keto acids derived from BCAA catabolism into the acyl-CoA primers necessary for BCFA synthesis. frontiersin.orgnih.govasm.org This complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov

Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme/Complex | Abbreviation | Function | References |

| Branched-Chain Amino Acid Transaminase | BCAT | Catalyzes the initial transamination of BCAAs to BCKAs. | frontiersin.orgplos.org |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKD | Converts BCKAs to branched-chain acyl-CoA primers. | frontiersin.orgnih.govasm.org |

| β-Ketoacyl-ACP Synthase III | FabH | Initiates fatty acid synthesis by condensing the primer with malonyl-ACP. | frontiersin.orgfrontiersin.orgresearchgate.net |

| Fatty Acid Synthase System | FAS | A multi-enzyme system that catalyzes the elongation of the fatty acid chain. | nih.govresearchgate.netoup.com |

| Isopropylmalate Synthase | IPMS | A key enzyme in the α-keto acid elongation pathway. | nih.gov |

| Isopropylmalate Dehydratase | IPDS | An enzyme involved in the α-keto acid elongation pathway. | nih.gov |

| Isopropylmalate Dehydrogenase | IPMD | An enzyme in the α-keto acid elongation pathway. | nih.gov |

The introduction of a hydroxyl group at the C3 (or β) position of the fatty acid chain is a key step in the formation of this compound. This hydroxylation is typically catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases. d-nb.infonih.gov

Cytochrome P450 enzymes, particularly those from the CYP4 family in mammals and various CYP families in bacteria and plants, are known to catalyze the hydroxylation of fatty acids. nih.govgoogle.com The regioselectivity of these enzymes determines the position of the hydroxyl group. While some P450s are specific for ω-hydroxylation (at the terminal carbon), others can hydroxylate at sub-terminal positions, including the α- and β-carbons. d-nb.infonih.govnih.gov

The catalytic mechanism of P450-mediated hydroxylation involves the activation of molecular oxygen and the formation of a highly reactive ferryl-oxo intermediate, which then abstracts a hydrogen atom from the fatty acid chain, followed by the rebound of a hydroxyl radical to form the hydroxylated product. nih.gov The substrate binds in a specific channel within the enzyme, and its orientation, stabilized by hydrophobic and electrostatic interactions, dictates the site of hydroxylation. nih.gov For instance, in Bacillus subtilis, the interaction of the fatty acid's carboxylate group with an arginine residue in the active site positions the α- and β-carbons for hydroxylation. nih.gov

Other enzymes, such as hydratases, can also introduce a hydroxyl group by adding water across a double bond. researchgate.net Oleate hydratases, for example, catalyze the hydration of the double bond in oleic acid to produce 10-hydroxystearic acid. researchgate.net While the specific hydroxylase for this compound is not definitively identified in all organisms, the general mechanisms of fatty acid hydroxylation provide a framework for understanding its formation.

The biosynthesis of this compound and other BCFAs is subject to complex genetic and epigenetic regulation. The expression of the genes encoding the key enzymes in these pathways is often tightly controlled in response to various cellular and environmental signals.

In bacteria, the genes for BCAA catabolism and BCFA synthesis are often organized in operons, allowing for coordinated regulation. For example, the expression of the BCKD gene cluster can be induced or repressed based on the availability of BCAAs and the metabolic state of the cell. frontiersin.org

In plants, the expression of genes involved in BCFA synthesis can be tissue-specific, such as in the glandular trichomes where these compounds often serve as defense molecules. nih.gov The transcriptional upregulation of genes encoding the BCKD complex and components of the FAS or α-KAE pathways is crucial for the production of these specialized metabolites. nih.gov

Epigenetic mechanisms, such as histone acetylation, also play a role in regulating the expression of genes involved in fatty acid metabolism. nih.gov Histone deacetylases (HDACs) can modulate chromatin structure and the accessibility of genes to the transcriptional machinery. nih.govresearchgate.net While direct evidence for the epigenetic regulation of this compound synthesis is limited, the known roles of epigenetic modifications in controlling metabolic pathways suggest their likely involvement. nih.govresearchgate.net

Furthermore, the activity of key regulatory enzymes can be allosterically modulated by metabolic intermediates, providing a rapid means of controlling pathway flux in response to changing metabolic needs.

Exploration of Natural Producing Organisms and Associated Biosynthetic Pathways for this compound

This compound is a branched-chain fatty acid that has been identified as a structural component of several complex secondary metabolites produced by various microorganisms. Its biosynthesis is intricately linked to large enzymatic complexes, primarily polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are responsible for the assembly of these natural products.

The production of this compound is not as a standalone molecule but rather as a precursor or a moiety that is incorporated into a larger molecular scaffold. This fatty acid is a key component of certain cyclic lipopeptides, which are a class of antibiotics known for their potent biological activities.

One notable example is its presence in the antibiotic battacin, a cyclic lipopeptide produced by the bacterium Paenibacillus tianmuensis. nih.gov In battacin, this compound constitutes the lipid tail, which is crucial for its antimicrobial activity against multidrug-resistant Gram-negative bacteria. nih.gov The biosynthesis of such lipopeptides typically involves the activation of the fatty acid to its coenzyme A (CoA) thioester, which is then transferred to the NRPS assembly line for incorporation into the growing peptide chain.

Furthermore, derivatives of this compound are found in other microbial metabolites. For instance, structural analogs are components of the dudomycins, which are produced by Streptomyces species. uni-saarland.de The dudomycin biosynthetic gene cluster contains genes encoding for PKS and NRPS enzymes, indicating a similar biosynthetic logic where a fatty acid precursor is elongated and modified. uni-saarland.de

Research on the WAP-8294A complex, a group of cyclic lipodepsipeptides with strong activity against methicillin-resistant Staphylococcus aureus (MRSA), has also shed light on the biosynthesis of related fatty acids. unl.educore.ac.uk While the primary fatty acid in the most potent member of this family is (R)-3-hydroxy-7-methyloctanoic acid, the diversity of fatty acyl chains within the WAP-8294A family suggests a degree of flexibility in the biosynthetic machinery. unl.educore.ac.uk Studies on the producing organism, Lysobacter enzymogenes, have identified acyl-CoA ligases (ACLs) that are responsible for activating the fatty acid before its incorporation into the lipopeptide structure. unl.educore.ac.ukrsc.org This activation step is critical for the subsequent transfer of the fatty acid to the NRPS complex.

The biosynthesis of the core structure of these fatty acids is believed to originate from the fatty acid synthesis (FAS) or polyketide synthesis (PKS) pathways. core.ac.uk In the case of branched-chain fatty acids like this compound, the biosynthesis would involve the incorporation of specific extender units, such as methylmalonyl-CoA, by the PKS modules. The hydroxyl group at the C-3 position is a common feature of fatty acids produced via the PKS pathway, arising from the reduction of a β-keto group, a standard step in polyketide chain elongation. nih.gov

The table below summarizes the key organisms and the associated natural products containing this compound or its close derivatives, along with the implicated biosynthetic machinery.

| Natural Product | Producing Organism | Compound Class | Biosynthetic Machinery |

| Battacin | Paenibacillus tianmuensis | Cyclic Lipopeptide | NRPS |

| Dudomycins | Streptomyces sp. | Polyketide-Peptide Hybrid | PKS/NRPS |

| WAP-8294A complex (related structures) | Lysobacter enzymogenes | Cyclic Lipodepsipeptide | NRPS, Acyl-CoA Ligases |

Advanced Synthetic Methodologies for 3 Hydroxy 6 Methyloctanoic Acid and Its Analogues

Stereoselective Synthesis Strategies for 3-Hydroxy-6-methyloctanoic Acid

The presence of two chiral centers in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of its atoms. The precise stereochemistry is often crucial for the biological activity of such molecules. researchgate.net

Asymmetric Catalysis in Hydroxylated Branched-Chain Fatty Acid Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including hydroxylated branched-chain fatty acids. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis: This sub-field of catalysis employs small organic molecules to accelerate chemical reactions stereoselectively. For the synthesis of hydroxylated fatty acids, organocatalytic methods, such as those employing imidazolidinone catalysts, have been successfully used to create chiral epoxides as key intermediates. researchgate.netnih.gov These epoxides can then be opened by appropriate nucleophiles to introduce the desired alkyl chain, establishing the stereochemistry at the hydroxyl-bearing carbon. researchgate.net

Transition Metal Catalysis: Transition metal complexes are widely used to catalyze a variety of organic transformations with high stereoselectivity. In the context of fatty acid synthesis, palladium-catalyzed reactions, for instance, are instrumental in forming carbon-carbon bonds. researchgate.net For the construction of the this compound backbone, transition metal-catalyzed hydrogenations or cross-coupling reactions can be employed to set the stereocenters with high control. acs.org

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. acs.org Ketoreductases (KREDs), for example, can reduce a prochiral ketone to a chiral alcohol with exceptional enantioselectivity, making them ideal for establishing the stereochemistry of the hydroxyl group in molecules like this compound. princeton.eduresearchgate.net The use of whole-cell biotransformations or isolated enzymes can provide access to specific stereoisomers that may be difficult to obtain through traditional chemical methods. researchgate.net

| Catalyst Type | Example Catalyst/Enzyme | Key Transformation | Stereocontrol |

| Organocatalysis | Imidazolidinone | Asymmetric epoxidation | High enantioselectivity |

| Transition Metal Catalysis | Palladium complexes | Cross-coupling, Hydrogenation | High diastereo- and enantioselectivity |

| Biocatalysis | Ketoreductase (KRED) | Asymmetric ketone reduction | Excellent enantioselectivity |

Chiral Auxiliary Approaches for Stereochemical Control

Another established strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine derivative, can be attached to a carboxylic acid precursor. wikipedia.org The auxiliary then directs the stereoselective alkylation at the α-position to the carbonyl group. Subsequent removal of the auxiliary provides the desired stereoisomer of the branched fatty acid. Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in aldol (B89426) reactions to create the β-hydroxy carbonyl moiety with high diastereoselectivity. bath.ac.ukcollectionscanada.gc.ca

Development of Novel Reaction Methodologies for Hydroxylated Branched-Chain Fatty Acid Synthesis

The demand for efficient and sustainable synthetic routes to complex fatty acids has driven the development of new reaction methodologies. These innovations focus on improving efficiency, expanding the diversity of accessible structures, and adhering to the principles of green chemistry.

Functional Group Interconversions and Late-Stage Diversification in Fatty Acid Frameworks

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves the conversion of one functional group into another. imperial.ac.ukub.edu This strategy is crucial for the synthesis of complex molecules as it allows for the introduction and manipulation of reactive sites within a molecular framework. In the context of fatty acid synthesis, FGIs such as the reduction of carboxylic acids to alcohols, or the oxidation of alcohols to aldehydes or ketones, are common steps. fiveable.mesolubilityofthings.com

Late-stage diversification refers to the modification of a complex molecule at a late stage in the synthetic sequence. This approach is highly efficient for creating a library of analogues from a common intermediate. For instance, a fully formed fatty acid backbone can undergo late-stage C-H functionalization to introduce hydroxyl groups or other functionalities at positions that are otherwise difficult to access. rsc.orgoup.comresearchgate.net This allows for the rapid exploration of structure-activity relationships.

| Transformation | Reagent/Method | Functional Group Change |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Carboxylic acid to Primary alcohol |

| Oxidation | Pyridinium chlorochromate (PCC) | Alcohol to Aldehyde/Ketone |

| Hydrolysis | Acid or Base | Ester to Carboxylic acid |

| Esterification | Fischer esterification | Carboxylic acid to Ester |

Application of Green Chemistry Principles for Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to fatty acid synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis : Utilizing catalytic reagents (including biocatalysts) in small amounts is superior to stoichiometric reagents. researchgate.netrsc.org

Use of Renewable Feedstocks : Starting from renewable resources, such as plant oils, can reduce the environmental impact of the synthesis. rsc.org

Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and separation agents or replacing them with more environmentally benign alternatives. acs.org For instance, enzymatic reactions can often be run in aqueous media or even solvent-free systems. researchgate.net

Retrosynthetic Analysis and Modular Synthesis Approaches for Complex Fatty Acid Structures

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, a retrosynthetic analysis might involve disconnecting the molecule at the C-C bond formed during the alkylation step or at the C-O bond of the hydroxyl group.

A modular synthesis approach is often employed for the construction of complex natural products. researchgate.net This strategy involves the synthesis of key building blocks (modules) that are then coupled together to form the final target molecule. For a complex fatty acid, one module could contain the chiral center with the methyl branch, while another could possess the functionality for introducing the hydroxyl group. This approach allows for flexibility and the ability to easily create analogues by swapping out different modules. pnas.orgresearchgate.net The assembly of polyketides by polyketide synthases (PKSs) in nature is a prime example of a modular synthetic strategy. researchgate.netnih.gov

Molecular Mechanisms of Biological Activity of 3 Hydroxy 6 Methyloctanoic Acid

Molecular Target Identification and Validation

The biological significance of 3-hydroxy-6-methyloctanoic acid is largely defined by its interactions with specific enzymes that recognize its unique structure for subsequent biosynthetic processes.

Investigation of Direct Molecular Interactions with Cellular Receptors, Enzymes, and Other Biomolecules

The primary molecular targets identified for this compound are enzymes involved in fatty acid activation and polymer synthesis. It functions as a substrate that is incorporated into larger, biologically active compounds.

One of the key interactions is with acyl-CoA ligases (ACLs) . These enzymes activate the fatty acid by converting it into its corresponding coenzyme A (CoA) thioester. This activation is a crucial first step for its incorporation into other molecules. While direct kinetic data for this compound is limited, extensive research on its close structural isomer, (R)-3-hydroxy-7-methyloctanoic acid, illuminates this process. In the biosynthesis of the anti-MRSA lipodepsipeptide WAP-8294A2 by the bacterium Lysobacter enzymogenes, the enzyme ACL6 shows a high catalytic efficiency for converting (R)-3-hydroxy-7-methyloctanoic acid to its CoA thioester, thereby initiating its integration into the final antibiotic structure. rsc.orgcore.ac.uk This demonstrates a specific enzyme-substrate interaction that channels the fatty acid into a specialized metabolic pathway. rsc.org

Another class of enzymes that interact with this fatty acid are polyhydroxyalkanoate (PHA) synthases . These enzymes can utilize this compound as a substrate to synthesize copolymers. google.com This interaction points to its role in the production of bioplastics, where the fatty acid serves as a monomeric building block for the polymer chain. google.com

Furthermore, this compound is a known structural component of polymyxin (B74138) antibiotics . researchgate.net These are complex non-ribosomal peptides where the fatty acid tail is crucial for their mechanism of action, which involves disrupting the bacterial cell membrane. researchgate.net The incorporation implies a highly specific enzymatic assembly line that recognizes and attaches the fatty acid during the synthesis of the lipopeptide.

Elucidation of Allosteric Modulation and Protein-Protein Interaction Perturbations

Currently, there is limited direct evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. frontiersin.orgbiorxiv.org While other branched-chain fatty acids have been identified as allosteric modulators of specific receptors, research has not yet demonstrated this mode of action for this compound itself. nottingham.ac.uk

Similarly, specific perturbations of protein-protein interactions initiated directly by this compound have not been a major focus of research. Its primary established role is as a substrate that becomes part of a larger molecule, and it is this final molecule (e.g., the lipopeptide antibiotic) that may then perturb protein-protein interactions to exert its biological effect.

Characterization of Intracellular Signaling Pathways Influenced by this compound

The influence of this compound on intracellular signaling is indirect, resulting from its role as a constituent of larger bioactive molecules.

Analysis of Transcriptional and Post-Transcriptional Regulation of Gene Expression

Direct studies on how this compound alone regulates gene expression are not widely available. However, its incorporation into antibiotics like polymyxins or the WAP-8294A family is a key step in producing molecules that can induce significant changes in the gene expression of target bacteria. rsc.orgresearchgate.net For instance, the membrane stress caused by these lipopeptide antibiotics would trigger a cascade of stress-response gene expression in susceptible microbes. This regulation is an indirect consequence of the fatty acid's presence within the antibiotic structure.

Impact on Core Cellular Metabolic Networks and Processes

This compound is integrated into core cellular metabolic networks primarily through its connection to fatty acid metabolism. Its biosynthesis and subsequent utilization represent a branch point in these networks.

Fatty Acid Metabolism: It is a product of fatty acid metabolic pathways.

Secondary Metabolism: It serves as a key precursor that is channeled from primary metabolism into specialized secondary metabolic pathways for the production of antibiotics. rsc.orgcore.ac.uk This represents a significant diversion of carbon and energy resources toward the synthesis of complex natural products.

Biopolymer Synthesis: Its incorporation into polyhydroxyalkanoates (PHAs) by PHA synthase demonstrates its role as a substrate for biopolymer production, linking fatty acid metabolism to polymer synthesis pathways. google.com

| Metabolic Process | Role of this compound | Key Interacting Enzyme(s) | Resulting Product/Effect | Reference |

|---|---|---|---|---|

| Antibiotic Biosynthesis | Precursor Fatty Acyl Moiety | Acyl-CoA Ligases (ACLs), Non-Ribosomal Peptide Synthetases (NRPS) | Component of lipopeptide antibiotics (e.g., Polymyxins, WAP-8294A) | rsc.orgcore.ac.ukresearchgate.net |

| Biopolymer Synthesis | Monomeric Substrate | PHA Synthase | Component of polyhydroxyalkanoate (PHA) copolymers | google.com |

| Fatty Acid Metabolism | Metabolite | Various fatty acid metabolizing enzymes | Intermediate in fatty acid pathways |

Mechanistic Studies of Biological Activities in Defined Model Systems (e.g., cell-based assays, enzyme inhibition kinetics)

Mechanistic insights into the function of this compound have been successfully elucidated using defined model systems, particularly through heterologous expression of enzymes and cell-based feeding studies.

Research on the biosynthesis of the WAP-8294A2 antibiotic in Lysobacter enzymogenes provides a clear example. rsc.orgcore.ac.uk Gene deletion studies in this bacterium showed that knocking out the ACL6 gene significantly impacted the production of the antibiotic, highlighting the enzyme's critical role in vivo. core.ac.uk Furthermore, feeding an ACL6 gene deletion mutant with a synthetic version of the activated fatty acid restored the production of the antibiotic, confirming that ACL6 is the primary enzyme for fatty acyl activation and incorporation. rsc.orgcore.ac.uk

To study the enzyme kinetics, the putative acyl-CoA ligase genes from L. enzymogenes were heterologously expressed in E. coli, allowing for the purification of the enzymes for in vitro assays. rsc.orgcore.ac.uk Kinetic studies were then performed to determine the substrate specificity and efficiency. Although the experiments used the closely related isomer (R)-3-hydroxy-7-methyloctanoic acid, the results demonstrated that the ACL6 enzyme had the highest catalytic efficiency for this substrate, while another enzyme, ACL5, showed a preference for a different fatty acid, (R)-3-hydroxyoctanoic acid. rsc.orgcore.ac.uk These kinetic analyses were crucial for validating the specific molecular interactions in vitro.

| Enzyme | Substrate | Km (µM) | Reference |

|---|---|---|---|

| ACL6 | (R)-3-hydroxy-7-methyloctanoic acid | Data globally fitted to Michaelis-Menten Equation, confirming it as the favored substrate. | rsc.orgcore.ac.uk |

| ACL5 | (R)-3-hydroxyoctanoic acid | Data indicated a faster rate with this substrate compared to (R)-3-hydroxy-7-methyloctanoic acid. | rsc.orgcore.ac.uk |

Note: The kinetic data presented is for close structural isomers, which serves as a model for the enzymatic activation of this compound.

Molecular Basis of Cellular Proliferation and Differentiation Modulation

Current scientific literature does not provide extensive direct evidence on the specific molecular mechanisms of this compound in modulating cellular proliferation and differentiation as a standalone molecule. However, its presence in complex natural products with potent biological activities suggests an indirect role.

For instance, this compound is a constituent of scopularide B, a cyclohexadepsipeptide isolated from the marine-derived fungus Scopulariopsis brevicaulis. nih.gov While the direct impact of the fatty acid component on cellular proliferation is not detailed, the parent compound is part of a class of molecules (peptides) known for a wide range of biological activities, including antiproliferative effects. nih.gov

Furthermore, studies on other branched-chain fatty acids (BCFAs) have indicated their involvement in various metabolic pathways that can influence cell behavior. Some BCFAs have been shown to have anti-cancer properties by inhibiting fatty acid synthesis and inducing apoptotic cell death. ethz.ch Additionally, some medium-chain fatty acids have been observed to stimulate the differentiation of neuroblastic cell lines. mdpi.com However, the direct signaling pathways and molecular targets of this compound in these processes remain an area for further investigation.

It is important to note that some complex compounds containing a 3-hydroxy-fatty acid moiety have shown cytotoxic effects on cancer cell lines. For example, depsipeptides containing such residues have demonstrated potent antiproliferative activity against various human cancer cell lines. acs.org The precise contribution of the this compound portion to this activity at a molecular level is yet to be fully elucidated.

Antioxidant and Anti-inflammatory Mechanisms at the Cellular and Subcellular Levels

The direct antioxidant and anti-inflammatory mechanisms of this compound as an individual compound are not well-documented in current research. However, the broader classes of molecules to which it belongs, namely hydroxy fatty acids and branched-chain fatty acids, have been studied for these properties.

General Antioxidant Potential of Hydroxy Fatty Acids:

Some studies have explored the antioxidant potential of hydroxy fatty acids. For example, research on fatty acid hydroxytyrosyl esters has shown that their antioxidant capacity is influenced by the length of the fatty acid chain. mdpi.com While a direct linear correlation with lipophilicity was not found, medium-chain esters demonstrated a notable antioxidant effect. mdpi.com The mechanism is thought to involve the shielding of hydroxyl groups, which are crucial for antioxidant activity. mdpi.com

Anti-inflammatory Properties of Branched-Chain Fatty Acids:

Branched-chain fatty acids (BCFAs) have been reported to possess anti-inflammatory properties. They have been shown to decrease the expression of pro-inflammatory factors. Some iso-BCFAs have the potential to reduce the expression of the C-reactive protein (CRP) gene, a marker for inflammation. ethz.ch

The table below summarizes findings on the anti-inflammatory effects of BCFAs in general, which may provide a framework for understanding the potential mechanisms of this compound.

| Branched-Chain Fatty Acid Effect | Observed Molecular/Cellular Change | Potential Implication |

| Reduction of pro-inflammatory factors | Decreased expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) genes. | Attenuation of the inflammatory response. |

| Modulation of inflammatory markers | Negative correlation between serum iso-BCFAs and C-reactive protein (CRP) levels in obese individuals. ethz.ch | Potential role in controlling systemic inflammation. |

It is important to emphasize that these findings relate to BCFAs as a class, and specific studies on this compound are needed to confirm its direct involvement in these pathways.

Antimicrobial Mechanisms of Action within Bacterial or Fungal Systems

The most extensively studied biological activity of this compound is its role as a crucial lipid component of potent antimicrobial lipopeptides. nih.govacs.org Its incorporation into these larger molecules is critical for their mechanism of action, which primarily involves the disruption of microbial cell membranes.

Role in Antibacterial Lipopeptides:

This compound is a key structural element of battacin, a cyclic lipopeptide antibiotic active against multidrug-resistant Gram-negative bacteria. nih.gov The fatty acid tail is essential for the molecule's ability to interact with and disrupt the bacterial cell membrane, leading to cell death. nih.gov The proposed structure of battacin includes this specific fatty acid linked to a peptide ring. nih.gov

Similarly, this fatty acid is found in tridecaptins, a class of linear cationic antimicrobial peptides that selectively target Gram-negative bacteria. The lipid tail, which includes the (3R,6S)-3-hydroxy-6-methyloctanoyl moiety in Tridecaptin A₁, is vital for its bactericidal activity. semanticscholar.org The mechanism of action of tridecaptins involves targeting the bacterial cell membrane, although it may not cause significant disruption, suggesting a more complex interaction. semanticscholar.org

The table below details the antimicrobial lipopeptides containing this compound and their proposed mechanisms.

| Lipopeptide | Target Organism | Proposed Mechanism of Action |

| Battacin | Multidrug-resistant Gram-negative bacteria | Disruption of bacterial cell membrane integrity. nih.gov |

| Tridecaptin A₁ | Gram-negative bacteria | Interaction with the bacterial cell membrane, leading to cell death. semanticscholar.org |

Antifungal Activity:

While less documented than its antibacterial role, some compounds containing a 3-hydroxy-4-methyloctanoic acid (a structural isomer) have been isolated from fungi and exhibit biological activity. nih.gov The direct antifungal mechanism of this compound itself is not clearly defined in the literature. However, some studies on 3-hydroxypropionic acid have demonstrated pH-dependent antibacterial activity, with Gram-negative bacteria being more susceptible. nih.gov This suggests that the hydroxyl group and the acidic function may play a role in antimicrobial action, although this is for a different, smaller molecule.

Structure Activity Relationship Sar Studies of 3 Hydroxy 6 Methyloctanoic Acid and Analogues

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis focuses on identifying the key structural features and stereochemical properties that are essential for the biological activity of 3-hydroxy-6-methyloctanoic acid and its related compounds.

The structure of this compound, characterized by a hydroxyl group at the C-3 position and a methyl branch at the C-6 position of an octanoic acid chain, forms the basis of its biological relevance. This unique arrangement is often a key component of larger, more complex bioactive molecules, particularly cyclic lipopeptides with antibiotic properties.

The essential pharmacophoric elements can be broken down as follows:

The Carboxylic Acid Head: The polar carboxyl group is a critical feature, enabling interaction with biological targets through hydrogen bonding and ionic interactions.

The β-Hydroxy Group: The hydroxyl group at the C-3 position is a common structural feature in many bioactive natural products. researchgate.net It can act as both a hydrogen bond donor and acceptor, playing a crucial role in the binding of the molecule to its receptor or enzyme. Its position defines the molecule as a β-hydroxy fatty acid, a class known for its diverse biological roles. gerli.com

In many natural products, this fatty acid is a building block, or moiety, within a larger structure. For example, it is found in certain depsipeptides, where it is incorporated into the molecule's lipid portion, affecting the compound's ability to disrupt bacterial cell membranes. mdpi.com The entire this compound unit can be considered a key pharmacophore when it is part of these larger structures, such as in the case of certain cyclotetradepsipeptides. mdpi.comsemanticscholar.org

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. The molecule contains at least two chiral centers, at the C-3 and C-6 positions, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the hydroxyl and methyl groups can dramatically affect how the molecule interacts with its biological target.

Studies on related bioactive compounds have consistently shown that only specific stereoisomers exhibit significant activity. For example, in the synthesis of hantupeptins and trungapeptins, which contain a 3-hydroxy-2-methyloctanoic acid (Hmoa) unit, the determination of the absolute configuration of the Hmoa moiety was critical for understanding their structure. researchgate.net The synthesis and analysis of different stereoisomers revealed that specific configurations are present in the natural, active compounds. researchgate.net Similarly, SAR studies of computationally designed cyclic peptide inhibitors demonstrated that changes in stereochemistry at the lipid component could induce significant differences in inhibitory activity, with the S-stereocenter often producing stronger inhibition. nih.gov

The analysis of stereoisomer composition is essential for understanding the structure-activity relationships of biologically active compounds. researchgate.net The synthesis of specific stereoisomers, such as the (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives, underscores the importance of controlling stereochemistry to achieve the desired biological profile. wisc.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework for correlating the chemical structure of a compound with its biological activity. acs.org This computational approach is invaluable for predicting the activity of new analogues and for gaining deeper insight into the molecular properties that drive biological function.

Computational methods, including machine learning and artificial intelligence, are increasingly used to predict the biological activity of compounds like hydroxylated branched-chain fatty acids. These approaches can build predictive models from datasets of compounds with known activities. mdpi.comresearchgate.net

For instance, genetic algorithm-based multivariate linear regression (GA-MLR) has been used to predict properties like the standard enthalpy of formation for a large set of organic compounds, demonstrating the power of these methods to correlate structure with physicochemical properties. mdpi.comresearchgate.net Similar models can be adapted for activity prediction.

In the context of fatty acid metabolism, computational techniques such as quantum mechanics (QM) calculations, homology modeling, molecular docking, and molecular dynamics (MD) simulations are employed to investigate enzymatic reactions like hydroxylation. frontiersin.orgnih.gov These methods can predict the selectivity of C-H hydroxylation, which is a key step in the metabolism of fatty acids, and help understand how enzymes like cytochrome P450 accommodate and modify these substrates. frontiersin.orgnih.govresearchgate.net By predicting which sites on a fatty acid are most likely to be hydroxylated, these models provide insight into metabolic stability and potential biological transformations. frontiersin.orgnih.gov

Tools have also been developed specifically for predicting protein hydroxylation sites, which, while focused on amino acid residues, demonstrate the successful application of machine learning (e.g., support vector machines) in predicting the location of this important post-translational modification based on primary sequence data. nih.gov Such approaches could conceptually be adapted for small molecules like fatty acids, given a suitable training dataset.

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structure in numerical form. mdpi.com For hydroxylated branched-chain fatty acids, these descriptors capture constitutional, topological, geometrical, and electronic features.

Key descriptors for this class of molecules include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, and polar surface area (PSA) are fundamental descriptors that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include branching indices and connectivity indices, which are particularly relevant for branched-chain fatty acids. gerli.com

Quantum Chemical Descriptors: Calculated using methods like density functional theory (DFT), these descriptors quantify electronic properties such as HOMO/LUMO energies, electrostatic potential, and partial atomic charges. These are crucial for modeling interactions involving the carboxyl and hydroxyl groups.

3D Descriptors: These descriptors, such as molecular shape and volume, account for the three-dimensional nature of the molecule, which is critical for understanding receptor binding.

The interpretation of these descriptors in a successful QSAR model can reveal which molecular features are most important for biological activity. For example, a positive correlation with a lipophilicity descriptor would suggest that increasing the nonpolar character of the alkyl chain could enhance activity, while a model highlighting the importance of specific atomic charges on the hydroxyl group would point to the significance of electrostatic interactions at the binding site.

A standardized shorthand notation has been developed to describe the structure of fatty acids, which includes information on chain length, number and position of double bonds, and the presence of functional groups like hydroxyls and methyl branches. aocs.org This systematic representation is a prerequisite for generating consistent molecular descriptors for QSAR studies.

| Descriptor Type | Example Descriptors | Relevance to Hydroxylated Branched-Chain Fatty Acids |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Govern lipophilicity, size, and polar interactions. |

| Topological | Branching Index, Wiener Index | Quantify the degree of branching in the carbon chain. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describe electronic reactivity and polarity. |

| 3D/Geometrical | Molecular Volume, Surface Area | Relate to the steric fit within a binding pocket. |

Rational Design and De Novo Synthesis of this compound Analogues for SAR Exploration

Rational design involves the deliberate design and synthesis of new molecules with modified structures to systematically probe the SAR of a lead compound. chemistry-chemists.com This approach aims to enhance desired properties, such as potency or selectivity, by making targeted changes to the molecular structure based on an understanding of the target and the ligand's binding mode.

The synthesis of analogues of this compound and related structures is a key strategy for exploring SAR. For example, SAR studies on rationally designed inhibitors of enzymes that process branched-chain acyl-CoAs have shown that a minimal level of side-chain lipophilicity is required for efficient binding. cardiff.ac.uk The synthesis and testing of a series of analogues with different side chains can systematically map the requirements of the enzyme's binding pocket.

Computational design has become a powerful tool in this process. By modeling the interaction of a ligand with its target, researchers can design new analogues in silico before committing to their synthesis. nih.gov This approach was used to develop novel cyclic peptide inhibitors, where analogues were designed to investigate variations in the N-alkyl amino acid, including changes to the alkyl chain length. nih.gov Such studies provide a direct path to exploring the SAR of the lipid moiety, which could be a derivative of this compound. The process of evaluating analogs for SAR-based assessments relies on demonstrating similarity in chemical structure, reactivity, metabolism, and physicochemical properties. researchgate.net

Analytical and Characterization Methodologies for 3 Hydroxy 6 Methyloctanoic Acid

Advanced Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are the cornerstone for isolating and quantifying 3-hydroxy-6-methyloctanoic acid from complex biological and chemical matrices. The choice of technique depends on the sample's nature, the required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Method development for HPLC and UPLC analysis of this compound typically involves the use of reversed-phase columns, such as C18, which are effective for separating medium-chain fatty acids. oup.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with the addition of a small percentage of formic acid (e.g., 0.1%) to improve the ionization efficiency for subsequent mass spectrometric detection. oup.com UPLC systems, utilizing sub-2 µm particle size columns, offer significant advantages over traditional HPLC by providing higher resolution, faster analysis times, and improved sensitivity. researchgate.netijpsr.com

Validation of these methods is critical to ensure their accuracy and reliability. This process involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). ijpsr.comnih.gov For instance, a developed UPLC method for quantifying related compounds demonstrated good linearity over a specific concentration range and acceptable intra- and inter-day precision and accuracy. ijpsr.comnih.gov

Chiral HPLC is specifically employed to separate the enantiomers (R and S forms) of this compound. This is crucial as the biological activity of chiral molecules can be enantiomer-specific. Chiral columns, such as those with a Chiralpak AD-H stationary phase, can achieve this separation, often using a mobile phase like hexane/isopropanol.

Table 1: HPLC/UPLC Method Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Conditions | Source |

| Column | Reversed-phase C18, Chiralpak AD-H (for chiral separations) | oup.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid, Hexane/Isopropanol | oup.com |

| Flow Rate | 0.2 - 1.0 mL/min | rsc.org |

| Detection | Mass Spectrometry (MS), UV (e.g., 280 nm) | rsc.org |

| Column Temperature | Ambient to 40°C | ijpsr.com |

Gas Chromatography (GC) with Derivatization Strategies for Volatile Analysis

Gas Chromatography (GC) is a highly effective technique for analyzing volatile compounds. However, fatty acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is essential to increase their volatility.

A common derivatization strategy involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers. lipidmaps.org For example, treatment with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) converts the analyte into its trimethylsilyl (B98337) (TMS) derivative. lipidmaps.orgresearchgate.net This process enhances volatility and improves chromatographic peak shape.

The derivatized sample is then injected into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase like HP-5MS. lipidmaps.org The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. lipidmaps.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. scispace.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. scispace.commdpi.com SFC is particularly well-suited for the separation of chiral compounds and thermally labile molecules. scispace.com

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. mdpi.com In SFC, the solvating power of the mobile phase can be fine-tuned by adjusting pressure and temperature, offering an additional level of selectivity. scispace.com For the analysis of polar compounds like this compound, a polar co-solvent (modifier) such as methanol (B129727) is often added to the carbon dioxide mobile phase. nacalai.comnih.gov

SFC can be a valuable tool for both analytical and preparative-scale purification of this compound and its isomers. mdpi.comnih.gov The use of specialized stationary phases, such as those with pyridine-based functionalities, can further enhance selectivity for acidic and basic analytes without the need for mobile phase additives that can interfere with detection. nacalai.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Detector |

| HPLC/UPLC | Differential partitioning between liquid mobile and solid stationary phases. | High versatility, applicable to a wide range of compounds, established methods. | MS, UV |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, well-established libraries for identification. | MS (FID) |

| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Fast separations, "green" technique (uses CO2), excellent for chiral separations. | MS, UV, FID |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Detection in Complex Matrices

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound, especially when it is present in complex biological or environmental samples.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique (hyphenation), such as GC or LC, it becomes a highly specific and sensitive tool for identifying and quantifying analytes in complex mixtures.

In the analysis of this compound, GC-MS is frequently used. lipidmaps.orgresearchgate.net After separation by GC, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak (or a related ion) and a characteristic pattern of fragment ions, which serves as a "molecular fingerprint" for identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS ) are also widely employed. nih.govrsc.orgleeder-analytical.comhitachi-hightech.com In LC-MS, the eluent from the LC column is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nacalai.com ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, from which the molecular weight can be readily determined. rsc.org

LC-MS/MS provides an even higher level of specificity and sensitivity. In this technique, a specific parent ion (e.g., the [M-H]⁻ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in very complex matrices. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR (proton NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, methylene (B1212753) protons, the methine proton attached to the hydroxyl group, and the methine proton at the branching point.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton of this compound.

2D NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons in the molecule. researchgate.net These experiments are crucial for unambiguously assigning all the ¹H and ¹³C NMR signals and confirming the precise structure, including the positions of the hydroxyl group and the methyl branch.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical shift, integration, and coupling patterns of protons. | Identifies and confirms the presence of methyl, methylene, and methine protons and their relative positions. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Confirms the carbon backbone and the presence of the carbonyl, hydroxyl-bearing, and methyl-branched carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons. | Establishes the complete bonding framework of the molecule, confirming the exact location of functional groups. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula and provides a characteristic fingerprint for identification. rsc.orgresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule. For this compound, the IR spectrum is expected to show distinct absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

The primary characteristic peaks for this compound in an IR spectrum would include a very broad absorption band in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, overlapping with the O-H stretch of the alcohol group. Additionally, a strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of these specific bands provides direct evidence for the principal functional groups of the molecule.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl & Carboxylic Acid | O-H | Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O | Stretch | ~1700 | Strong, Sharp |

| Alkyl | C-H | Stretch | 3000 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range (200-800 nm), such as conjugated π-systems or aromatic rings. This compound is a saturated aliphatic compound, meaning it lacks these extensive chromophores. Consequently, it does not exhibit significant absorbance in the standard UV-Vis spectrum, making this method generally unsuitable for its structural identification. However, in chromatographic applications like High-Performance Liquid Chromatography (HPLC), a UV detector set at a low wavelength (e.g., < 220 nm) can sometimes be used for quantification, as the carboxylic acid group has a weak electronic transition in this region. rsc.org

Metabolomics and Chemometric Fingerprinting for Global Profiling of Hydroxylated Branched-Chain Fatty Acids

Metabolomics involves the comprehensive study of metabolites in a biological system, providing a functional snapshot of cellular activity. When applied to hydroxylated branched-chain fatty acids (BCHAs) like this compound, it allows for their global profiling in complex biological samples.

Recent studies have highlighted the significance of BCHAs in metabolic health. For instance, research on the effects of yogurt consumption in obese mice demonstrated that yogurt intake influenced the hepatic metabolome, specifically by maintaining the levels of BCHAs. nih.gov This finding suggests that these molecules may act as important metabolic regulators. nih.gov Such profiling is typically achieved using advanced analytical platforms like mass spectrometry coupled with chromatography. nih.gov

Chemometric fingerprinting combines analytical data with multivariate statistical methods to create a characteristic profile, or "fingerprint," of a sample. This approach is invaluable for comparing complex samples and identifying patterns that may not be apparent from single-compound analysis.

Key techniques used for generating these fingerprints include:

Comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (ToF-MS): This powerful technique provides enhanced separation and identification of volatile compounds in intricate mixtures. In one study, GC×GC-ToF-MS was used to analyze odorant carboxylic acids from human axilla secretions, and the resulting data was subjected to cluster analysis to create profiles that could differentiate individuals, demonstrating an inherited body odor type. nih.gov

Gas chromatography-ion mobility spectrometry (GC-IMS): This method separates compounds based on both their retention time in a gas chromatograph and their drift time in an ion mobility spectrometer. Combined with statistical methods like Principal Component Analysis (PCA), GC-IMS has been used to establish flavor fingerprints of lamb meat from different ages by analyzing volatile compounds, including various fatty acids. researchgate.net

These fingerprinting methods allow researchers to perform global profiling, which can reveal subtle differences between groups of samples and identify potential biomarkers associated with specific physiological states or origins. researchgate.net

Optimization of Sample Preparation Techniques and Mitigation of Matrix Effects in Analytical Studies

The accuracy and reliability of analyzing this compound, particularly in complex biological or environmental matrices, depend heavily on robust sample preparation and the mitigation of matrix effects.

Optimization of Sample Preparation Techniques

The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances. The chosen method often depends on the nature of the sample matrix.

Extraction: Liquid-liquid extraction is a common first step. For instance, in synthetic procedures, the compound can be extracted from an aqueous phase using organic solvents like ethyl acetate (B1210297) after acidification. nie.edu.sg

Hydrolysis: In many biological systems, fatty acids exist in a conjugated or bound form. For example, some bacterial N-acyl-glutamine-aminoacylases can release carboxylic acids from their N-acyl-glutamine conjugates, a necessary step for their analysis. nih.gov Similarly, (R)-3-hydroxycarboxylic acids can be produced by the hydrolysis of bacterial polyhydroxyalkanoate (PHA) polymers. ethz.ch

Derivatization: To improve analytical performance, especially in gas chromatography (GC), this compound is often chemically modified through derivatization. A common approach is esterification to form a more volatile methyl ester, which enhances its behavior during GC-MS analysis. nie.edu.sg For LC-MS, derivatization can also be used to improve ionization efficiency.

Mitigation of Matrix Effects

Matrix effects occur when components of the sample, other than the analyte, interfere with the analytical measurement, leading to the suppression or enhancement of the signal. This is a significant challenge in quantitative analysis, especially when using techniques like electrospray ionization in LC-MS.

Several strategies are employed to overcome these effects:

Use of Internal Standards: The most effective method for correcting matrix effects is the use of a stable isotope-labeled internal standard. A deuterated version of this compound, for example, would behave almost identically to the analyte during sample preparation and ionization but is distinguishable by its mass, allowing for accurate quantification.

Advanced Analytical Techniques: The use of tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) significantly enhances selectivity. rsc.org By monitoring a specific fragmentation transition from a precursor ion to a product ion, much of the background noise and chemical interference from the matrix can be eliminated, improving the signal-to-noise ratio. rsc.org

Chromatographic Separation: Optimizing the chromatographic method (e.g., using reverse-phase C18 columns with specific mobile phase modifiers like formic acid for LC-MS) can help separate the analyte from interfering matrix components before it reaches the detector.

By carefully optimizing sample preparation and employing strategies to mitigate matrix effects, analysts can achieve accurate and precise quantification of this compound in a wide range of challenging samples.

Theoretical and Computational Investigations of 3 Hydroxy 6 Methyloctanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding a molecule's intrinsic properties and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a flexible molecule like 3-hydroxy-6-methyloctanoic acid, DFT is invaluable for conformational analysis. By calculating the energies of various spatial arrangements (conformers), researchers can identify the most stable, low-energy structures that the molecule is likely to adopt. These calculations involve optimizing the molecular geometry to find energy minima on the potential energy surface.

Furthermore, DFT is used to predict a range of electronic properties that govern reactivity. Key properties include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's electronic excitability and kinetic stability. A smaller gap suggests the molecule is more reactive.

Electron Density Distribution: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be electron-rich.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution and is crucial for predicting sites of non-covalent interactions, such as hydrogen bonding.

DFT calculations can be performed using various functionals and basis sets, such as B3LYP/6-31G(d,p), to obtain these properties. scispace.comresearchgate.net For instance, studies on similar molecules use DFT to analyze reactivity, stability, and interpret mass spectrometry data. researchgate.net

Table 1: Predicted Electronic Properties of a Hydroxy Acid using DFT This table is illustrative, showing typical data obtained from DFT calculations on a related hydroxy acid molecule for methodological context.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

While DFT is powerful, other QM methods are also employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational expense. researchgate.net Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster for very large systems, though typically less accurate.

These methods are particularly useful for elucidating reaction pathways. For this compound, this could involve modeling:

Oxidation: The transformation of the hydroxyl group into a ketone.

Esterification: The reaction of the carboxylic acid with an alcohol.

Intramolecular cyclization: Formation of a lactone.

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine the activation energy barriers for different potential reactions. acs.orgsit.edu.cn This analysis helps predict which reaction pathways are most favorable under specific conditions. Software can even predict fragmentation pathways in mass spectrometry by calculating reaction enthalpies for potential cleavage and rearrangement steps. uni-halle.de

Molecular Dynamics Simulations and Conformational Landscape Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For a flexible molecule like this compound, MD is essential for exploring its vast conformational landscape. A simulation lasting nanoseconds or longer can sample numerous conformations, allowing for the identification of the most populated and energetically favorable shapes. scispace.com This is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. biorxiv.org Since this compound is a component of bioactive natural products like the antibiotic battacin, understanding how this lipid tail interacts with biological targets is of significant interest. mdpi.com

The docking process involves:

Preparation: Creating 3D models of both the ligand (this compound) and the receptor.

Sampling: Placing the ligand in numerous positions and orientations within the receptor's binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lowest energy scores represent the most likely binding modes.

Docking studies can reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or carboxyl groups and amino acid residues in the receptor, as well as hydrophobic interactions involving the alkyl chain. acs.org These predictions are instrumental in structure-based drug design, helping to rationalize observed activity and guide the synthesis of more potent analogues. nih.gov

Table 2: Illustrative Docking Results for a Fatty Acid Ligand This table provides an example of typical data generated from a molecular docking study.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Fatty Acid Binding Protein | -7.2 | Arg126, Tyr128 | Hydrogen Bond, Electrostatic |

| Fatty Acid Binding Protein | -7.2 | Phe57, Ile104 | Hydrophobic |

The behavior of this compound is heavily influenced by its environment. MD simulations can explicitly model the effects of solvent (e.g., water) or its interaction with complex structures like cell membranes. As an amphipathic molecule, it has a polar (hydrophilic) head (the carboxyl group) and a nonpolar (hydrophobic) tail (the alkyl chain).

Simulations can model how the molecule orients itself at a water-lipid interface, a process crucial for its role in lipopeptides that target bacterial membranes. mdpi.com These simulations can calculate the free energy profile for the molecule to permeate a lipid bilayer, providing insights into its ability to cross cell membranes. The explicit inclusion of solvent molecules provides a more realistic understanding of hydrogen bonding networks and solvation shells around the molecule, which can significantly impact its conformation and reactivity. researchgate.net

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics deals with the storage, retrieval, and analysis of chemical information. Databases like PubChem serve as repositories for data on this compound, including its structure, properties, and links to relevant literature and patents. nih.govgoogle.com